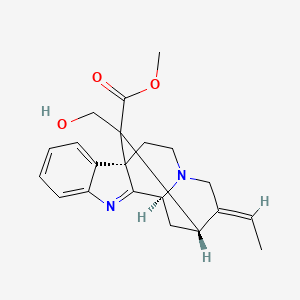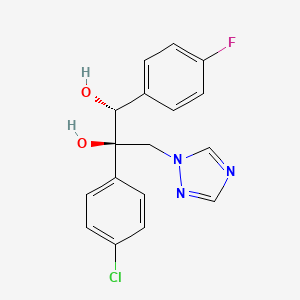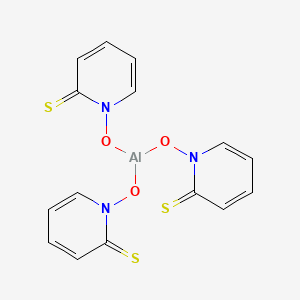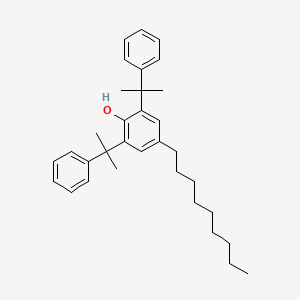
2,6-Bis(1-methyl-1-phenylethyl)-4-nonylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Bis(1-methyl-1-phenylethyl)-4-nonylphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of two 1-methyl-1-phenylethyl groups and a nonyl group attached to a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(1-methyl-1-phenylethyl)-4-nonylphenol typically involves the alkylation of phenol with 1-methyl-1-phenylethyl and nonyl groups. The reaction conditions often include the use of strong acids or bases as catalysts to facilitate the alkylation process. The specific synthetic route may vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound is carried out using large-scale reactors and optimized reaction conditions to ensure high efficiency and cost-effectiveness. The process may involve continuous flow reactors and advanced separation techniques to isolate and purify the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Bis(1-methyl-1-phenylethyl)-4-nonylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols.
Applications De Recherche Scientifique
2,6-Bis(1-methyl-1-phenylethyl)-4-nonylphenol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used as an additive in the production of polymers and other materials to enhance their properties.
Mécanisme D'action
The mechanism of action of 2,6-Bis(1-methyl-1-phenylethyl)-4-nonylphenol involves its interaction with specific molecular targets and pathways. The phenolic group can form hydrogen bonds and interact with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways are still under investigation, and further research is needed to fully understand its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,6-Bis(1,1-dimethylethyl)-4-(1-methyl-1-phenylethyl)phenol
- 2,6-Di-tert-butyl-4-(1-methyl-1-phenylethyl)phenol
- 2,6-Bis(tert-butyl)-4-(1-methyl-1-phenylethyl)phenol
Uniqueness
2,6-Bis(1-methyl-1-phenylethyl)-4-nonylphenol is unique due to the presence of the nonyl group, which imparts distinct chemical and physical properties compared to similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
85586-70-5 |
|---|---|
Formule moléculaire |
C33H44O |
Poids moléculaire |
456.7 g/mol |
Nom IUPAC |
4-nonyl-2,6-bis(2-phenylpropan-2-yl)phenol |
InChI |
InChI=1S/C33H44O/c1-6-7-8-9-10-11-14-19-26-24-29(32(2,3)27-20-15-12-16-21-27)31(34)30(25-26)33(4,5)28-22-17-13-18-23-28/h12-13,15-18,20-25,34H,6-11,14,19H2,1-5H3 |
Clé InChI |
SJNUIPWTKYVVGI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC1=CC(=C(C(=C1)C(C)(C)C2=CC=CC=C2)O)C(C)(C)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


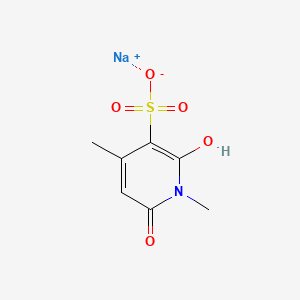

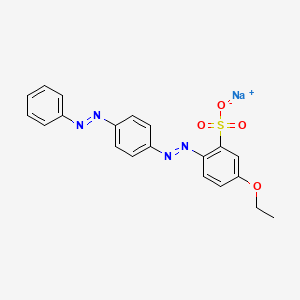
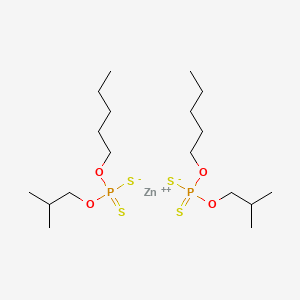
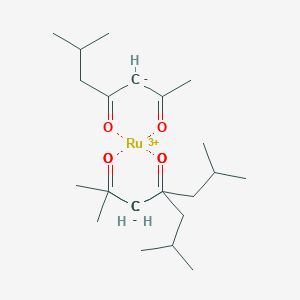
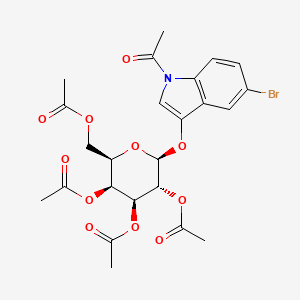

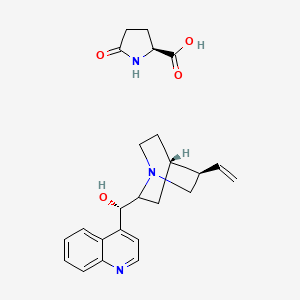

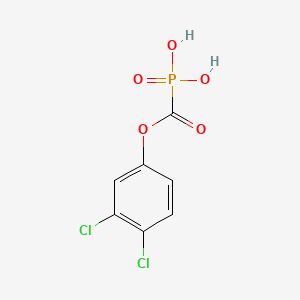
![(E)-[1-(2,5-dimethoxyphenyl)-1-oxopropan-2-ylidene]-hydroxyazanium;chloride](/img/structure/B12682054.png)
